molecular formula C36H40Cl2N4O8 B1202992 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride CAS No. 68938-73-8

21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride

Cat. No. B1202992
CAS RN: 68938-73-8
M. Wt: 727.6 g/mol
InChI Key: IXBATLQJODMDEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Porphyrins, including derivatives like the one , are synthesized through various methods, one of which involves the condensation of pyrrole with aldehydes in the presence of acid. Specific synthesis pathways can yield the tetramethylated porphyrins, with further functionalization introducing propanoic acid groups into the structure. Although the detailed synthesis process for this specific derivative is not directly documented, methods reported for similar compounds involve multi-step organic reactions, starting from simpler porphyrin structures to introduce the necessary functional groups and achieve the desired level of substitution (Syrbu et al., 1989).

Molecular Structure Analysis

The molecular structure of porphyrins is characterized by a large, nitrogen-containing macrocycle, capable of binding metals at its center. This structure is fundamental for the molecule's ability to participate in electron transfer processes and its stability under various conditions. The addition of tetramethyl groups and propanoic acid substituents to the porphyrin core alters its physical and chemical properties, including solubility and the ability to form complexes with metal ions.

Chemical Reactions and Properties

Porphyrins are known for their role in catalysis, particularly in reactions involving oxygen and electron transfer. The specific derivative may participate in similar reactions, leveraging its ability to bind metals to catalyze redox reactions. Studies on related compounds have shown how modifications to the porphyrin structure affect its reactivity and catalytic properties (Kato et al., 2006).

Scientific Research Applications

Aggregation Behavior

  • Aggregation in Aqueous Solutions : This compound, also known as Coproporphyrin-I, shows notable aggregation behavior in aqueous solutions. This aggregation can be induced by alkaline salts, hydrogen peroxide, or acidification. The morphology of these aggregates, as studied by SEM spectroscopy, reveals that solvent polarity significantly influences their structure (Giovannetti, Alibabaei, & Petetta, 2010).

Electrochemical Properties

  • Electrochemical Applications : The compound's complexes with elements like cobalt(II) and hematoporphyrin IX have been studied for their electrochemical properties. These studies include investigations into their ability to catalyze oxygen reduction, offering potential applications in electrochemical sensors and devices (Dias, Gushikem, Ribeiro, & Benvenutti, 2002).

Chromatographic Analysis

  • Metal Complex Analysis : High-performance liquid chromatography (HPLC) has been utilized to study the mobilities of the compound and its metal complexes, providing a method for detailed analysis in various applications (Giovannetti & Bartocci, 1998).

Kinetic and Equilibrium Studies

  • Metal Ion Interaction Studies : Research has been conducted on the kinetic and equilibrium aspects of this compound's interaction with metal ions like mercury(II) and cobalt(II). These studies are significant for understanding the compound's behavior in various chemical environments (Giovannetti & Bartocci, 1998).

Spectrophotometric Studies

  • Complex Formation with Metals : Spectrophotometric methods have been used to study the compound's ability to form complexes with various metals, including copper(II) and cobalt(II). These studies have applications in parts per billion level detection of these metals (Giovannetti, Bartocci, Ferraro, Gusteri, & Passamonti, 1995).

Solar Energy Applications

  • Dye-Sensitized Solar Cells : The Cu(II) and Zn(II) complexes of this compound have been used as sensitizers in dye-sensitized solar cells, demonstrating a notable power conversion efficiency. This indicates potential applications in renewable energy technologies (Alibabaei et al., 2010).

Safety And Hazards

The specific safety and hazard information for this compound is not provided in the search results. As with all chemicals, it should be handled with appropriate safety measures .

properties

IUPAC Name

3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N4O8.2ClH/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29;;/h13-16,38,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBATLQJODMDEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40Cl2N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14643-66-4 (Parent)
Record name 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, hydrochloride (1:2)
Source ChemIDplus
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DSSTOX Substance ID

DTXSID0071883
Record name 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride
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Molecular Weight

727.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride

CAS RN

68938-73-8, 14643-66-4
Record name 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, hydrochloride (1:2)
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Record name 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, hydrochloride (1:2)
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Record name 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride
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Record name 3,8,13,17-tetramethyl-21H,23H-porphine-2,7,12,18-tetrapropionic acid dihydrochloride
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Record name Coproporphyrin III dihydrochloride
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Record name Coproporphyrin III dihydrochloride
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